N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Overview
Description
Scientific Research Applications
Boric Acid Ester Intermediates and Structural Analysis
- Huang et al. (2021) synthesized boric acid ester intermediates, closely related to the compound , and analyzed their structures using techniques like FTIR, NMR, and mass spectrometry. They also employed density functional theory (DFT) for further investigation, revealing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Applications in Synthesis of Medicinally Important Compounds
- Bethel et al. (2012) discussed the optimized synthesis of medicinally important compounds like 3-(hetero)aryl pyrazolo[1,5-a]pyridines using a novel boronic ester as a key intermediate. This highlights the role of such compounds in pharmaceutical chemistry (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
Synthesis and Characterization of Analogous Compounds
- Several studies focus on the synthesis and characterization of compounds structurally similar to N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide. These studies involve spectral and elemental analysis, structural elucidation, and theoretical calculations to understand their properties and potential applications in various fields of chemistry (Abd El Kader, El Bialy, El-Ashmawy, & Boykin, 2012).
Molecular Structure Analysis
- Wu et al. (2021) synthesized similar compounds and analyzed their structures using X-ray diffraction and DFT calculations. This type of research is crucial for understanding the molecular configurations and properties of such compounds, which can be pivotal in designing new materials or drugs (Wu, Chen, Chen, & Zhou, 2021).
Suzuki Coupling and Medicinal Chemistry
- The use of compounds containing the 1,3,2-dioxaborolan-2-yl group in Suzuki coupling reactions, a popular method for forming carbon-carbon bonds, is well-documented. This coupling reaction is essential in medicinal chemistry for constructing complex molecules (Rheault, Donaldson, & Cheung, 2009).
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are generally known for their high reactivity in various transformation processes . They can be synthesized through nucleophilic and amidation reactions .
Biochemical Pathways
Organoboron compounds are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .
Pharmacokinetics
The compound is a solid at 20°c and is soluble in methanol , which may influence its bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Organoboron compounds are known for their high stability and low toxicity . They are stored under inert gas at room temperature (below 15°C) in a cool, dry place, away from light and air .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-11-9-12(18-22-16(5,6)17(7,8)23-18)13(19-10-11)20-14(21)15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBPBSYLWBMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673575 | |
Record name | 2,2-Dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-24-4 | |
Record name | 2,2-Dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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